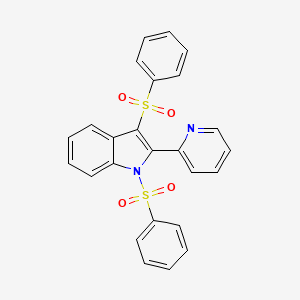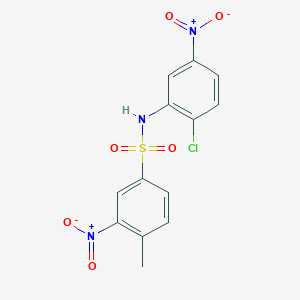
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- is a complex organic compound characterized by the presence of a benzenesulfonamide group attached to a chlorinated and nitrated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- typically involves multiple steps, starting with the nitration of a chlorinated phenyl ring. The process may include:
Nitration: The chlorinated phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated compound undergoes sulfonation with sulfuric acid to introduce the sulfonamide group.
Methylation: The final step involves methylation of the compound using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The presence of nitro and sulfonamide groups can enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide
- S-benzyl N-(2-chloro-5-nitrophenyl)thiocarbamate
Uniqueness
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87316-89-0 |
|---|---|
Formule moléculaire |
C13H10ClN3O6S |
Poids moléculaire |
371.75 g/mol |
Nom IUPAC |
N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O6S/c1-8-2-4-10(7-13(8)17(20)21)24(22,23)15-12-6-9(16(18)19)3-5-11(12)14/h2-7,15H,1H3 |
Clé InChI |
GZEVMOKVILDTQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


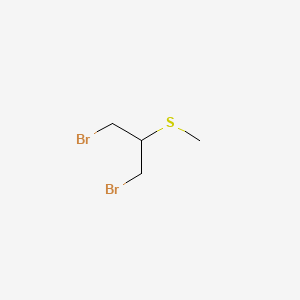
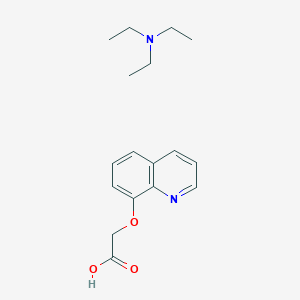

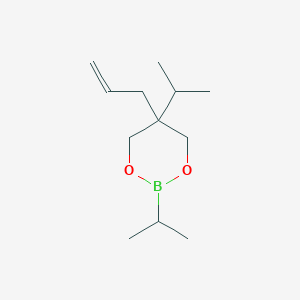
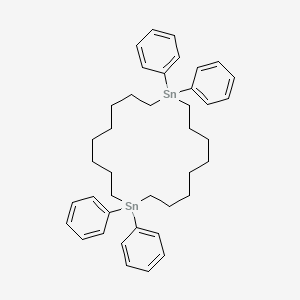
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
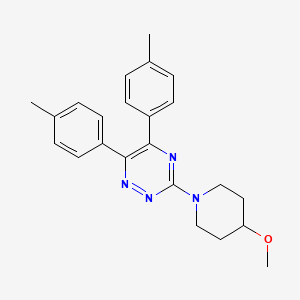

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


amino}prop-2-enal](/img/structure/B14397646.png)
phosphanium bromide](/img/structure/B14397654.png)
